molecular formula C11H9ClF3NO B6167538 5-(1-chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole CAS No. 2649055-01-4

5-(1-chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B6167538
CAS No.: 2649055-01-4
M. Wt: 263.6
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Description

5-(1-chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Properties

CAS No.

2649055-01-4

Molecular Formula

C11H9ClF3NO

Molecular Weight

263.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of a 2,4,5-trifluorophenyl ketone with an appropriate chloroethylamine in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chloroethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the oxazole ring or the trifluorophenyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The chloroethyl group is a likely site for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, reduction could produce alcohols or amines, and substitution could result in various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(1-chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. The trifluorophenyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, where its unique chemical properties could impart desirable characteristics.

Mechanism of Action

The mechanism of action of 5-(1-chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluorophenyl group could enhance binding affinity to target proteins, while the chloroethyl group might facilitate covalent bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(1-chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole: Lacks the trifluorophenyl group, which may result in different chemical and biological properties.

    5-(1-chloroethyl)-3-(2,4-difluorophenyl)-4,5-dihydro-1,2-oxazole: Similar but with one less fluorine atom, potentially affecting its reactivity and stability.

    5-(1-chloroethyl)-3-(2,4,5-trifluorophenyl)-1,2-oxazole: Lacks the dihydro component, which could influence its chemical behavior.

Uniqueness

The presence of both the chloroethyl and trifluorophenyl groups in 5-(1-chloroethyl)-3-(2,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole makes it unique compared to its analogs

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